2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide
Overview
Description
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide is a compound that features a pyrimidine ring substituted with a hydroxy and methyl group, a sulfanyl group, and an acetamide group attached to a naphthalene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2-halo derivatives and sulfur-containing reagents.
Introduction of the sulfanyl group: This step involves the reaction of the pyrimidine derivative with a thiol reagent under suitable conditions.
Attachment of the acetamide group: This can be done by reacting the intermediate with an acylating agent such as acetic anhydride.
Coupling with naphthalene: The final step involves coupling the acetamide derivative with a naphthalene derivative under appropriate conditions.
Chemical Reactions Analysis
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under oxidative conditions.
Substitution: The hydroxy and sulfanyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution . The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and substituted derivatives .
Scientific Research Applications
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in various biological processes . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-2-yl)acetamide can be compared with other similar compounds, such as:
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(3-hydroxyphenyl)acetamide: This compound has a similar structure but with a hydroxyphenyl group instead of a naphthyl group.
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide: This compound features a methylphenyl group instead of a naphthyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-8-15(21)20-17(18-11)23-10-16(22)19-14-7-6-12-4-2-3-5-13(12)9-14/h2-9H,10H2,1H3,(H,19,22)(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYOIHRUBBQONP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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